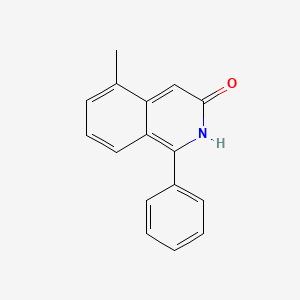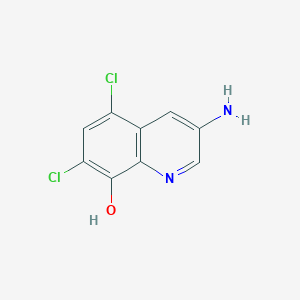
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a styryl group at the 4-position and a methyl group at the 1-position of the imidazole ring, with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The styryl group can be introduced via a Heck coupling reaction, where a styrene derivative is coupled with the imidazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further optimize the process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The styryl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its ability to interact with hydrophobic targets, while the amine group provides opportunities for further functionalization .
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
3-methyl-5-[(E)-2-phenylethenyl]imidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+; |
Clave InChI |
BXYBYIOYUPUMFI-USRGLUTNSA-N |
SMILES isomérico |
CN1C=NC(=C1N)/C=C/C2=CC=CC=C2.Cl |
SMILES canónico |
CN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)



![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)



![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)



